4-(Pyridin-3-yl)piperidin-4-ol chemical properties and structure
4-(Pyridin-3-yl)piperidin-4-ol chemical properties and structure
An In-Depth Technical Guide to 4-(Pyridin-3-yl)piperidin-4-ol: Structure, Properties, and Applications
Introduction
4-(Pyridin-3-yl)piperidin-4-ol is a heterocyclic compound of significant interest in the fields of medicinal chemistry and synthetic organic chemistry. Its molecular architecture, featuring a piperidine ring substituted at the 4-position with both a hydroxyl group and a pyridin-3-yl moiety, makes it a valuable scaffold and synthetic intermediate. This structure combines the saturated, flexible piperidine core, a common feature in many biologically active molecules, with the aromatic, electron-deficient pyridine ring. The tertiary alcohol adds a crucial hydrogen-bonding functional group, influencing both its physicochemical properties and its potential interactions with biological targets. This guide provides a comprehensive technical overview of its chemical properties, structure, synthesis, and applications for researchers and drug development professionals.
Chemical Identity and Molecular Structure
The fundamental identity of a chemical compound is established by its unique identifiers and its precise molecular structure.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | 4-(Pyridin-3-yl)piperidin-4-ol |
| Molecular Formula | C₁₀H₁₄N₂O |
| Molecular Weight | 178.23 g/mol |
| CAS Number | Not explicitly assigned; related isomers are documented. |
The structure of 4-(Pyridin-3-yl)piperidin-4-ol features a piperidine ring in a chair conformation to minimize steric strain. The substituents at the C4 position—the hydroxyl group and the pyridin-3-yl group—can exist in either axial or equatorial positions, though the bulkier pyridine group would preferentially occupy the equatorial position. The presence of two basic nitrogen atoms (one in the piperidine ring and one in the pyridine ring) and a hydroxyl group dictates its chemical reactivity and physical properties.
Physicochemical Properties
The physicochemical properties of 4-(Pyridin-3-yl)piperidin-4-ol are crucial for its handling, formulation, and biological activity. While extensive experimental data for this specific isomer is sparse, properties can be predicted or inferred from closely related analogs like 4-(Pyridin-4-yl)piperidin-4-ol.[1]
Table 2: Estimated Physicochemical Properties
| Property | Value / Description | Significance |
| Boiling Point | ~345 °C at 760 mmHg[1] | Indicates low volatility and strong intermolecular forces (hydrogen bonding). |
| Melting Point | Solid at room temperature. | Crystalline nature due to polar functional groups and rigid structure. |
| Solubility | Soluble in water and polar organic solvents like methanol and DMSO.[2] | The hydroxyl and nitrogen groups facilitate hydrogen bonding with polar solvents. |
| pKa | Two pKa values are expected: ~8-9 for the piperidine nitrogen and ~3-4 for the pyridine nitrogen. | The piperidine nitrogen is significantly more basic than the pyridine nitrogen. This allows for selective salt formation. |
| LogP | ~0.98[1] | A low LogP value suggests a good balance of hydrophilicity and lipophilicity, a desirable trait for drug candidates. |
Synthesis and Reactivity
General Synthetic Approach
A common and effective method for synthesizing 4-aryl-4-hydroxypiperidines is through the addition of an organometallic reagent to a protected 4-piperidone precursor. For 4-(Pyridin-3-yl)piperidin-4-ol, this involves the reaction of an N-protected 4-piperidone with a 3-pyridyl organometallic species, such as a Grignard or organolithium reagent. The N-protecting group (e.g., Boc, Cbz) is crucial to prevent side reactions involving the acidic N-H proton and is typically removed in the final step.[3][4]
Representative Experimental Protocol
Step 1: Formation of the 3-Pyridyl Organometallic Reagent
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To a solution of 3-bromopyridine in anhydrous tetrahydrofuran (THF) cooled to -78 °C under an inert atmosphere (e.g., argon), add n-butyllithium dropwise.
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Stir the resulting mixture at -78 °C for 1 hour to ensure the complete formation of 3-lithiopyridine.
Step 2: Addition to N-Boc-4-Piperidone
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In a separate flask, dissolve N-Boc-4-piperidone in anhydrous THF under an inert atmosphere.
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Slowly add the freshly prepared 3-lithiopyridine solution to the piperidone solution at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
Step 3: Work-up and Purification of the Intermediate
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Extract the aqueous layer with an organic solvent such as ethyl acetate.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product (N-Boc-4-(pyridin-3-yl)piperidin-4-ol) by column chromatography.
Step 4: Deprotection
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Dissolve the purified intermediate in a suitable solvent like dioxane or methanol.
-
Add a strong acid, such as hydrochloric acid (as a solution in dioxane) or trifluoroacetic acid.[3]
-
Stir the mixture at room temperature until TLC or LC-MS analysis indicates the complete consumption of the starting material.
-
Concentrate the mixture under reduced pressure. The final product is often isolated as its hydrochloride salt, which can be neutralized if the free base is required.
Chemical Reactivity
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Piperidine Nitrogen (Secondary Amine): This nitrogen is nucleophilic and readily undergoes reactions such as N-alkylation, N-acylation, and reductive amination. This site provides a key handle for molecular diversification.
-
Hydroxyl Group (Tertiary Alcohol): The -OH group can participate in hydrogen bonding. It can be a site for esterification or etherification, although reactions may be sterically hindered.
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Pyridine Nitrogen: This nitrogen is basic and can be protonated to form salts or quaternized with alkylating agents. Its electron-withdrawing nature influences the aromatic ring's reactivity.
Structural Analysis and Characterization
Confirmation of the structure and purity of 4-(Pyridin-3-yl)piperidin-4-ol is typically achieved through a combination of spectroscopic methods.
Table 3: Spectroscopic Data Interpretation
| Technique | Expected Observations |
| ¹H NMR | - Pyridine Protons: 4 distinct signals in the aromatic region (δ 7.0-8.5 ppm), showing characteristic splitting patterns (doublets, triplets, or doublet of doublets).- Piperidine Protons: Complex multiplets in the aliphatic region (δ 1.5-3.5 ppm). Protons alpha to the nitrogen will be downfield.- Hydroxyl and Amine Protons: Broad singlets that are D₂O exchangeable. |
| ¹³C NMR | - Pyridine Carbons: 5 signals in the aromatic region (δ 120-150 ppm).- Piperidine Carbons: 4 signals in the aliphatic region (δ 25-60 ppm).- C4 Carbon: A quaternary carbon signal around δ 70-80 ppm, shifted downfield by the attached oxygen and pyridine ring. |
| Mass Spec (MS) | - [M+H]⁺: Expected at m/z 179.1184, corresponding to the protonated molecular ion. |
| Infrared (IR) | - O-H Stretch: Broad absorption band around 3200-3400 cm⁻¹.- N-H Stretch: Moderate absorption band around 3300 cm⁻¹.- C-N Stretch: Absorptions in the 1000-1200 cm⁻¹ region.- C=C and C=N Stretches: Aromatic ring vibrations around 1400-1600 cm⁻¹. |
Applications in Medicinal Chemistry and Drug Discovery
The piperidine nucleus is a cornerstone in drug design, present in numerous approved pharmaceuticals.[5][6][7] The 4-substituted piperidin-4-ol scaffold, in particular, is a privileged structure frequently employed in the development of central nervous system (CNS) agents and other therapeutics.[8][9]
-
Scaffold for Drug Design: 4-(Pyridin-3-yl)piperidin-4-ol serves as a versatile three-dimensional scaffold. The piperidine ring can adopt specific conformations to orient the pyridine and hydroxyl substituents for optimal binding to biological targets.[10]
-
Intermediate for Library Synthesis: The reactive N-H and O-H groups provide two independent points for chemical modification, allowing for the rapid generation of a library of diverse analogs for structure-activity relationship (SAR) studies. This is crucial in the hit-to-lead and lead optimization phases of drug discovery.[11]
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Bioisostere: The pyridine ring can act as a bioisostere for a phenyl ring, often improving metabolic stability or solubility while providing a hydrogen bond acceptor.
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- 3. US9650337B2 - Method of synthesising 4-piperidin-4-yl-benzene-1,3-diol and the salts of same and novel compound tert-butyl 4-(2,4-dihydroxy-phenyl)-4-hydroxy-piperidine-1-carboxylate - Google Patents [patents.google.com]
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